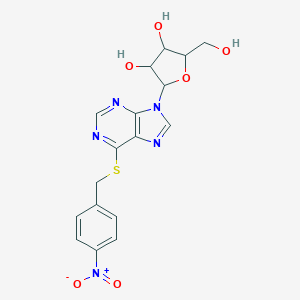

S-(4-Nitrobenzyl)-6-thioinosine

Overview

Description

NBMPR is a purine nucleoside.

Mechanism of Action

Target of Action

NBMPR, also known as S-(4-Nitrobenzyl)-6-thioinosine or 4-Nitrobenzylthioinosine, primarily targets the Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) . These transporters are members of the nucleoside transporter family and are ubiquitous proteins that mediate bi-directional facilitated diffusion of nucleosides in tissues to maintain nucleoside homeostasis .

Mode of Action

NBMPR acts as an inhibitor of ENT1 and ENT2 . It binds to these transporters with high affinity, thereby inhibiting the transport of nucleosides . . It has also been found to block the efflux activity of the Breast Cancer Resistance Protein (ABCG2) .

Biochemical Pathways

The inhibition of ENT1 and ENT2 by NBMPR affects the facilitated diffusion of nucleosides, disrupting nucleoside homeostasis . Additionally, by blocking the efflux activity of ABCG2, NBMPR can impact the transport of various substrates of this protein, including certain drugs .

Pharmacokinetics

The pharmacokinetics of NBMPR involve its distribution and clearance in the body. In a study involving mice, the NBMPR content of plasma was found to be maximal at about 20 minutes after injection and declined to less than 0.2% of the peak value by 10 hours . The time courses for the disappearance of NBMPR from plasma and erythrocytes were monoexponential and yielded half-life values of 0.39 hours and 0.68 hours, respectively .

Result of Action

The inhibition of ENT1 and ENT2 by NBMPR disrupts the normal transport of nucleosides, which can have various downstream effects depending on the specific nucleosides and tissues involved . By blocking the efflux activity of ABCG2, NBMPR can also influence the disposition of drugs that are substrates of this protein .

Action Environment

The action of NBMPR can be influenced by various environmental factors. For example, the concentration of NBMPR used can affect its inhibitory activity. At a concentration of 0.10 mM, NBMPR has been found to abolish ABCG2 activity . Therefore, researchers using NBMPR to evaluate the effect of ENTs on pharmacokinetics must interpret their results carefully if studying compounds that are substrates of both ENTs and ABCG2 .

Biochemical Analysis

Biochemical Properties

S-(4-Nitrobenzyl)-6-thioinosine interacts with equilibrative nucleoside transporters 1 (ENT1) and 2 (ENT2), inhibiting the transport of nucleosides . It has been shown to modulate the in vivo disposition of several cytotoxic nucleoside analogs .

Cellular Effects

This compound has been found to inhibit the efflux activity of the Breast Cancer Resistance Protein (ABCG2), a protein that plays a significant role in drug resistance . This inhibition can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to equilibrative nucleoside transporters, inhibiting the transport of nucleosides . This binding interaction can lead to changes in gene expression and can influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings . For instance, it has been shown that the compound’s content in plasma was maximal at about 20 minutes after injection and declined to less than 0.2% of the peak value by 10 hours .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with equilibrative nucleoside transporters . It has been shown to inhibit the efflux activity of the Breast Cancer Resistance Protein (ABCG2), which can impact its localization or accumulation .

Biological Activity

S-(4-Nitrobenzyl)-6-thioinosine (NBTI) is a synthetic nucleoside analog primarily known for its role as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT1. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of NBTI, focusing on its mechanisms, effects, and relevant case studies.

Overview of this compound

NBTI is classified as a 6-thiopurine nucleoside, which plays a crucial role in regulating nucleoside transport mechanisms in various biological systems. It acts as a ligand for adenosine transporters, with binding sites primarily located on brain capillaries. This compound functions as a covalent photoaffinity probe for nucleoside transport, demonstrating its utility in studying nucleoside transport mechanisms in vivo and in vitro .

The primary mechanism through which NBTI exerts its biological effects is by inhibiting the activity of ENT1. This transporter is responsible for the uptake of nucleosides, including adenosine, which plays critical roles in cellular signaling and metabolism. By blocking ENT1, NBTI can influence adenosine levels, thereby affecting various physiological processes such as inflammation, immune response, and cellular proliferation .

1. Inhibition of Nucleoside Transport

NBTI is recognized for its potent inhibitory effects on ENT1. Studies have shown that it effectively reduces the uptake of nucleosides in various cell types, impacting cellular metabolism and signaling pathways. For example, research indicated that NBTI significantly decreased the transport activity of ribavirin in erythrocytes, highlighting its potential to modulate drug disposition and efficacy in therapeutic contexts .

2. Antitumoral Activity

There is emerging evidence suggesting that NBTI may possess antitumoral properties. The inhibition of ENT1 can lead to altered adenosine signaling within tumors, potentially enhancing the effectiveness of chemotherapeutic agents. Some studies have indicated that compounds similar to NBTI can induce apoptosis in cancer cells by disrupting adenosine-mediated survival signals .

3. Anti-Inflammatory Effects

By modulating adenosine levels through ENT inhibition, NBTI may exert anti-inflammatory effects. Adenosine is known to play a dual role in inflammation; while it can promote anti-inflammatory responses at certain concentrations, excessive levels can lead to pro-inflammatory effects. Therefore, controlling adenosine availability through NBTI could be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Mechanism | References |

|---|---|---|

| Inhibition of ENT1 | Reduces nucleoside uptake | , |

| Antitumoral Activity | Alters tumor microenvironment | , |

| Anti-Inflammatory Effects | Modulates adenosine signaling | , |

Case Study: Inhibition of Ribavirin Uptake

In a pivotal study examining the role of ENT1 in drug metabolism, researchers utilized NBTI to demonstrate its ability to inhibit ribavirin uptake in human erythrocytes. The findings suggested that effective modulation of ENT1 activity could enhance the therapeutic index of ribavirin by controlling its intracellular concentration and subsequent metabolic activation .

Properties

IUPAC Name |

2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O6S/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCJFJRCWPVDHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860551 | |

| Record name | 6-{[(4-Nitrophenyl)methyl]sulfanyl}-9-pentofuranosyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38048-32-7 | |

| Record name | 6-(p-Nitrobenzylthio)inosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.